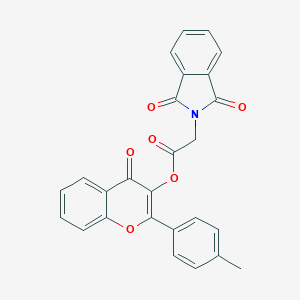
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as DCYD, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies and has been found to have potential therapeutic applications.
作用机制
The mechanism of action of 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is not fully understood. However, it has been proposed that 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may inhibit the activity of certain enzymes or proteins that are involved in cancer cell growth or viral replication. It has also been suggested that 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer cell growth and inflammation. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has also been found to modulate the immune response by regulating the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
未来方向
There are several future directions for the research on 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its efficacy and safety in animal models and human clinical trials. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases, which should be explored in future studies.
Conclusion:
In conclusion, 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies and has been found to have anticancer, anti-inflammatory, and antiviral properties. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans.
合成方法
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process that involves the reaction of p-tolylacetic acid with ethyl bromoacetate to form ethyl 2-(p-tolyl)acetate. This intermediate product is then reacted with 4-hydroxycoumarin in the presence of a base to form 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate.
科学研究应用
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the replication of the hepatitis C virus and the influenza virus.
属性
产品名称 |
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate |
|---|---|
分子式 |
C26H17NO6 |
分子量 |
439.4 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)-4-oxochromen-3-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C26H17NO6/c1-15-10-12-16(13-11-15)23-24(22(29)19-8-4-5-9-20(19)32-23)33-21(28)14-27-25(30)17-6-2-3-7-18(17)26(27)31/h2-13H,14H2,1H3 |
InChI 键 |
UPHAAEMAGYEKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)

![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254510.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B254518.png)
![2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide](/img/structure/B254523.png)

![1-(4-Isopropylphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)

![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)
